molecular formula C13H12BrN3O B5367045 1-(5-Bromopyridin-2-yl)-3-(2-methylphenyl)urea

1-(5-Bromopyridin-2-yl)-3-(2-methylphenyl)urea

Cat. No.: B5367045
M. Wt: 306.16 g/mol
InChI Key: JDIICAZIODFOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyridin-2-yl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas It features a bromopyridine moiety and a methylphenyl group, making it a compound of interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)-3-(2-methylphenyl)urea typically involves the reaction of 5-bromopyridin-2-amine with 2-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides, which may have different chemical and biological properties.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-(2-methylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)-3-(2-methylphenyl)urea can be compared with other similar compounds such as:

    1-(5-Chloropyridin-2-yl)-3-(2-methylphenyl)urea: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(5-Bromopyridin-2-yl)-3-(4-methylphenyl)urea: Similar structure but with the methyl group in a different position, affecting its chemical properties and applications.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-9-4-2-3-5-11(9)16-13(18)17-12-7-6-10(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIICAZIODFOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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